2,3-Diaminosuccinic acid
Overview
Description
2,3-Diaminosuccinic acid is an organic compound with the molecular formula C4H8N2O4. It is also known as meso-2,3-diaminosuccinic acid. This compound is characterized by the presence of two amino groups and two carboxyl groups, making it a diamino dicarboxylic acid. It is a crystalline solid that is soluble in water and has a melting point of approximately 304°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diaminosuccinic acid can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with ammonia, followed by hydrogenation. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and hydrogen gas under pressure .
Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of specific microorganisms that can convert substrates like glucose into the desired compound. This biotechnological approach is favored for its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diaminosuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert it into amino alcohols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Produces oxo acids.
Reduction: Yields amino alcohols.
Substitution: Results in substituted diamino acids.
Scientific Research Applications
2,3-Diaminosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a substrate in enzymatic studies, particularly in the study of amino acid metabolism.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-diaminosuccinic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes such as D-aspartate oxidase, leading to the production of ammonia and other metabolites. These interactions are crucial for understanding its role in amino acid metabolism and its potential therapeutic applications .
Comparison with Similar Compounds
- 2,4-Diaminobutyric acid
- 2,6-Diaminopimelic acid
- Aspartic acid
Comparison: 2,3-Diaminosuccinic acid is unique due to its specific arrangement of amino and carboxyl groups, which confer distinct chemical properties and reactivity. Unlike 2,4-diaminobutyric acid and 2,6-diaminopimelic acid, this compound has a meso form, making it optically inactive. This unique structure allows it to participate in specific biochemical pathways and reactions that are not accessible to its structural analogs .
Properties
IUPAC Name |
2,3-diaminobutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNYNCTUBKSHHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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